molecular formula C18H30N2O3S B3537180 N-[4-(dipropylsulfamoyl)phenyl]-2-ethylbutanamide

N-[4-(dipropylsulfamoyl)phenyl]-2-ethylbutanamide

Cat. No.: B3537180
M. Wt: 354.5 g/mol
InChI Key: HRWGHGMTWYOANX-UHFFFAOYSA-N
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Description

N-[4-(dipropylsulfamoyl)phenyl]-2-ethylbutanamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound belongs to the class of sulfonamides, which are widely recognized for their antibacterial properties. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-2-ethylbutanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dipropylsulfamoyl)phenyl]-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]-2-ethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-2-ethylbutanamide involves the inhibition of specific enzymes, such as cytosolic phospholipase A2α. This inhibition prevents the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes . The compound’s sulfonamide group plays a crucial role in binding to the enzyme’s active site, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide
  • N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylbutanamide

Uniqueness

N-[4-(dipropylsulfamoyl)phenyl]-2-ethylbutanamide stands out due to its specific structural features that enhance its binding affinity to target enzymes. Compared to its analogs, it may exhibit improved potency and selectivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3S/c1-5-13-20(14-6-2)24(22,23)17-11-9-16(10-12-17)19-18(21)15(7-3)8-4/h9-12,15H,5-8,13-14H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWGHGMTWYOANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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